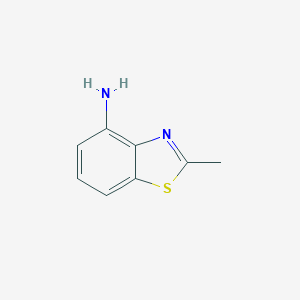

4-Amino-2-methylbenzothiazole

Übersicht

Beschreibung

4-Amino-2-methylbenzothiazole is a heterocyclic compound . It has been used in the synthesis of various compounds via condensation with 2-acetonaphthone . It has been found to adsorb on colloidal silver particles, which has been investigated using surface-enhanced Raman scattering technique .

Synthesis Analysis

The synthesis of 2-arylbenzothiazoles, such as 4-Amino-2-methylbenzothiazole, often involves the use of 2-aminothiophenol and diversely substituted aldehydes . A variety of synthetic methodologies have been developed for the synthesis of 2-aminobenzothiazole and its derivatives .Molecular Structure Analysis

The molecular structure of 4-Amino-2-methylbenzothiazole is characterized by a benzothiazole ring with an amino group at the 2nd position and a methyl group at the 4th position . The empirical formula is C8H8N2S, and the molecular weight is 164.23 .Chemical Reactions Analysis

Benzothiazole derivatives, including 4-Amino-2-methylbenzothiazole, have been found to undergo a variety of chemical reactions. For instance, 2-Amino-4-methylbenzothiazole has been used in the synthesis of Schiff’s base via condensation with 2-acetonaphthone .Physical And Chemical Properties Analysis

4-Amino-2-methylbenzothiazole is a white powder . It is sensitive to moisture and insoluble in water .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Amino-2-methylbenzothiazole is used as a building block in organic synthesis . It can be used in the synthesis of various biologically active and industrially demanded compounds . The easy functionalization of the 2-NH2 group and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .

Synthesis of Schiff’s Base

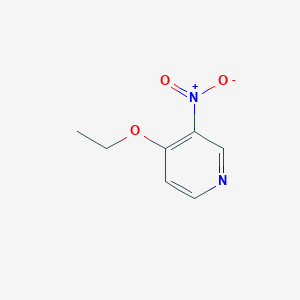

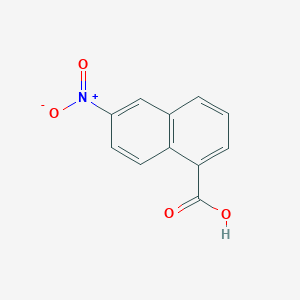

4-Amino-2-methylbenzothiazole can be used in the synthesis of Schiff’s base via condensation with 2-acetonaphthone . Schiff’s bases are versatile compounds with a wide range of applications in various fields such as medicinal chemistry, analytical chemistry, and material science.

Drug Design

Benzothiazoles, including 4-Amino-2-methylbenzothiazole, attract great interest from researchers for drug design due to their high biological and pharmacological activity . They are considered as powerful tools for the design of a wide variety of aromatic azoles .

Green Chemistry

Modern synthesis methods of 4-Amino-2-methylbenzothiazole can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . This makes it an important compound in the field of green chemistry.

Synthesis of Practically Valuable Benzothiazole Derivatives

4-Amino-2-methylbenzothiazole can be used in the synthesis of practically valuable benzothiazole derivatives . These derivatives have a wide range of applications in various fields such as pharmaceuticals, agrochemicals, dyes, and more .

Industrial Applications

4-Amino-2-methylbenzothiazole is an industrially demanded compound . It is used in the synthesis of various industrial chemicals, providing a wide range of applications in different industries .

Safety and Hazards

Wirkmechanismus

Target of Action

4-Amino-2-methylbenzothiazole is a derivative of 2-aminobenzothiazole, which is known to be a key component in the design of biologically active compounds .

Mode of Action

It is known that benzothiazole derivatives have been associated with a wide range of biological activities, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects . This suggests that 4-Amino-2-methylbenzothiazole may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the wide range of biological activities associated with benzothiazole derivatives, it is likely that this compound affects multiple biochemical pathways .

Result of Action

Given the wide range of biological activities associated with benzothiazole derivatives, it is likely that this compound has diverse effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

2-methyl-1,3-benzothiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHNZZOVSWNSIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-methylbenzothiazole | |

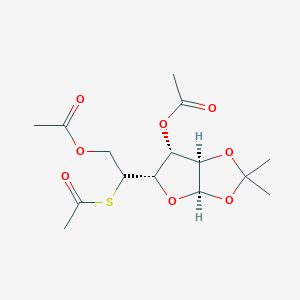

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

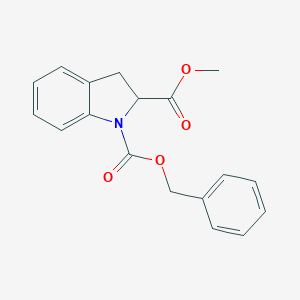

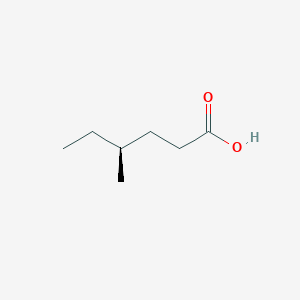

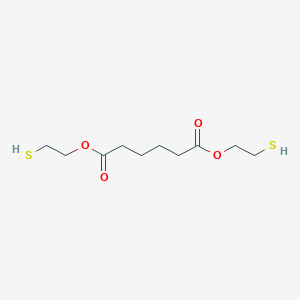

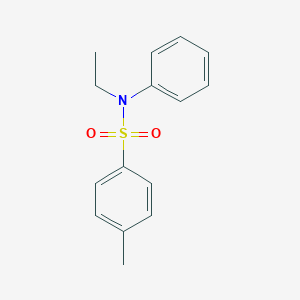

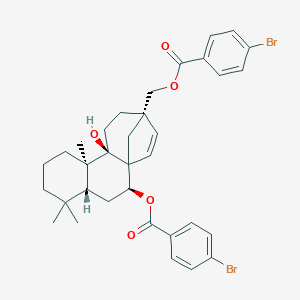

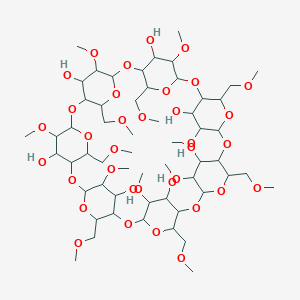

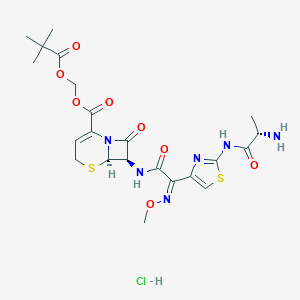

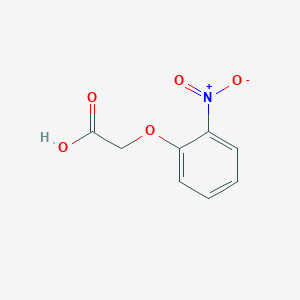

Feasible Synthetic Routes

Q & A

Q1: What is significant about the reactivity of 4-Amino-2-methylbenzothiazole?

A1: 4-Amino-2-methylbenzothiazole is susceptible to thiocyanation, meaning a thiocyano group (-SCN) can be introduced into its structure. Interestingly, the thiocyano group preferentially attaches at the 7th position of the benzothiazole ring, resulting in the formation of 7-thiocyano-4-amino-2-methylbenzothiazole. [] This regioselectivity is noteworthy and can be attributed to the electronic and steric influences of the substituents already present on the benzothiazole ring.

Q2: What is the structural significance of the thiocyanation reaction with 4-Amino-2-methylbenzothiazole?

A2: The thiocyanation of 4-Amino-2-methylbenzothiazole doesn't just stop at adding a thiocyano group. This reaction paves the way for the formation of a new heterocyclic ring system. Specifically, the introduced thiocyano group can undergo further reaction with the existing amino group on the benzothiazole, leading to the creation of a novel angular benzobisthiazole structure. [] The formation of such fused ring systems is of considerable interest in medicinal chemistry and materials science due to their potential for unique biological activities and physicochemical properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Fluorophenyl (2-{[2-(butoxymethyl)cyclohexyl]methoxy}ethyl)carbamate](/img/structure/B157410.png)

![2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-](/img/structure/B157439.png)